molecular formula C16H16N2OS B2887684 1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 710986-70-2

1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2887684
CAS No.: 710986-70-2
M. Wt: 284.38
InChI Key: NLQHAMDSFLGUTD-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 2-methylphenyl group at position 5, a thiophen-2-yl moiety at position 3, and an ethanone substituent at the pyrazoline nitrogen. Pyrazoline scaffolds are widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

1-[3-(2-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-6-3-4-7-13(11)15-10-14(16-8-5-9-20-16)17-18(15)12(2)19/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQHAMDSFLGUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one.

    Cyclization: This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Final Product: The resulting product is then subjected to further reactions to obtain the final compound, 1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one.

Chemical Reactions Analysis

1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazoline Ring

Aryl Group Modifications :

  • 4-Chlorophenyl vs. 2-Methylphenyl: The compound 1-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one () demonstrated potent antitumor activity against HEPG-2, HCT-116, and MCF-7 cell lines. Anticancer Activity: The 4-chloro analog showed IC₅₀ values in the micromolar range, while the target compound’s activity remains uncharacterized but is hypothesized to differ due to steric hindrance from the methyl group .
  • 4-Hydroxyphenyl Derivatives: Compounds like 1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one () exhibit hydrogen-bonding capabilities via the hydroxyl group.

Heterocyclic Moieties :

  • Thiophen-2-yl vs. Thiophene’s sulfur atom may facilitate interactions with metalloenzymes or hydrophobic pockets .
Physicochemical Properties
  • Molecular Weight and Solubility :
    The target compound’s molecular weight (~323.4 g/mol) is comparable to analogs like the 4-hydroxyphenyl derivative (355.456 g/mol, ). The methyl group may reduce polarity, decreasing aqueous solubility relative to hydroxylated analogs .
  • Melting Points :
    Pyrazoline derivatives with nitro groups (e.g., 1-[3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one , ) exhibit higher melting points (141–142°C) due to intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but expected to be lower due to the absence of polar substituents .

Biological Activity

1-[5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, also known by its CAS number 6240-44-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

The molecular formula of the compound is C15H15N3OSC_{15}H_{15}N_3OS with a molecular weight of approximately 273.36 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of thiophene and methylphenyl groups enhances its pharmacological profile.

Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammation pathways. In vitro assays demonstrated that certain pyrazole derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating their potential as anti-inflammatory agents .

Table 1: Comparison of IC50 Values for Pyrazole Derivatives Against COX-II

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51
PYZ30.011Not specified

Antioxidant Activity

The antioxidant properties of the compound have also been explored, particularly in relation to oxidative stress-related diseases. Pyrazole derivatives have shown efficacy in scavenging free radicals, thus protecting cellular components from oxidative damage .

Antimicrobial Activity

In addition to anti-inflammatory and antioxidant properties, there is emerging evidence suggesting that similar pyrazole compounds exhibit antimicrobial activity against various bacterial strains. Studies have reported that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Case Studies

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of pyrazole derivatives, including our compound of interest, evaluated their biological activities against COX enzymes and assessed their potential as anti-inflammatory drugs. The results indicated that modifications at the thiophene position significantly influenced the inhibitory activity against COX-II .

Case Study 2: Structure-Activity Relationship (SAR)
Another investigation into the structure-activity relationship of pyrazole derivatives highlighted the importance of substituents on the phenyl and thiophene rings in determining biological activity. The presence of electron-donating groups was found to enhance COX-II inhibition while reducing ulcerogenic effects .

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